REACTION_CXSMILES
|
C(N(CC)CC)C.[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13]Cl)=[CH:11][CH:10]=1.C(#N)C.Cl.[NH:21]1[CH2:28][CH2:27][CH2:26][CH:22]1[C:23]([NH2:25])=[O:24]>ClCCl>[C:23]([CH:22]1[CH2:26][CH2:27][CH2:28][N:21]1[CH2:13][C:12]1[CH:15]=[CH:16][C:9]([Cl:8])=[CH:10][CH:11]=1)(=[O:24])[NH2:25] |f:3.4|
|
Name
|
|
Quantity
|
7.45 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
3.88 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
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Cl.N1C(C(=O)N)CCC1
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
|
ClCCl
|
Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 70° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
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STIRRING
|
Details
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subsequently stirred at 25° C. for 16 hours
|
Duration
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16 h
|
Type
|
WASH
|
Details
|
washed with water (30 mL×3)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (over MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The obtained crude product
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography (SiO2, methanol-dichloromethane) to thereby provide 2-carbamoyl-1-(4-chlorobenzyl)pyrrolidine (5.21 g, 81%)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(N)(=O)C1N(CCC1)CC1=CC=C(C=C1)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |